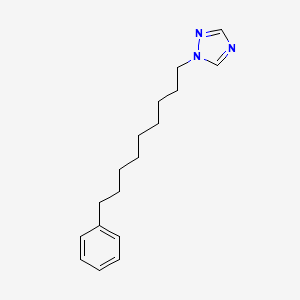

1-(9-Phenylnonyl)-1H-1,2,4-triazole

Description

Contextual Significance of the 1,2,4-Triazole (B32235) Heterocycle in Contemporary Organic and Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. imist.ma This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives exhibit a vast array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. imist.maontosight.airesearchgate.netontosight.aizsmu.edu.uaijpsr.com Its prevalence in numerous clinically approved drugs underscores its importance. nih.govwikipedia.org The versatility of the triazole ring allows it to serve as a core for building complex molecules and as a key pharmacophore that can interact with various biological targets. nih.govresearchgate.net

Historical Trajectory and Seminal Discoveries in Triazole Chemistry

The term "triazole" was first introduced to the chemical lexicon in 1885 by Bladin to describe the C₂H₃N₃ carbon-nitrogen ring system. imist.manih.govijsr.net The development of triazole chemistry progressed steadily, with early synthetic routes including the Einhorn–Brunner and Pellizzari reactions. wikipedia.org Over the decades, the field has expanded significantly with the advent of more efficient and regioselective synthetic methodologies, such as metal-catalyzed cycloadditions and reactions utilizing hydrazones as starting materials. researchgate.netfrontiersin.orgisres.org This continuous evolution in synthetic chemistry has made a wide range of substituted 1,2,4-triazole derivatives accessible for research and development. researchgate.net

Fundamental Electronic and Aromatic Properties of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a planar, aromatic system. wikipedia.orgchemicalbook.com Its aromaticity arises from the delocalization of six π-electrons across the five sp²-hybridized atoms of the ring. chemicalbook.comresearchgate.net This electronic configuration is the primary reason for the high stability of the triazole nucleus. ijsr.netresearchgate.net The ring system exhibits two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can rapidly interconvert. nih.govchemicalbook.com

Key electronic features include:

Dipole Character: The arrangement of electronegative nitrogen atoms imparts a significant dipole moment. nih.govchemicalbook.com

Hydrogen Bonding: The ring nitrogens can act as hydrogen bond acceptors, and the N-H proton in unsubstituted forms is acidic (pKa ≈ 10.26) and can act as a hydrogen bond donor. nih.govchemicalbook.com

Coordination: The nitrogen atoms can coordinate with metal ions, a critical feature in its interaction with metalloenzymes. nih.gov

Reactivity: The carbon atoms of the ring are electron-deficient due to their proximity to nitrogen, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, electrophilic substitution typically occurs at the nitrogen atoms. chemicalbook.com

The 1,2,4-triazole ring is often used as a stable isostere (a chemical group with similar size, shape, and electronic properties) for amide, ester, or carboxylic acid groups in drug design. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₃N₃ | imist.manih.gov |

| Aromaticity | Aromatic (6π electrons) | chemicalbook.comresearchgate.net |

| Hybridization | All ring atoms are sp² hybridized | nih.govchemicalbook.com |

| pKa (of the neutral molecule) | 10.26 | wikipedia.orgchemicalbook.com |

| pKa (of the protonated species) | 2.45 | wikipedia.orgchemicalbook.com |

| Appearance | White powder solid | chemicalbook.com |

| Boiling Point | 260 °C | chemicalbook.com |

Research Rationale for Investigating 1-(9-Phenylnonyl)-1H-1,2,4-triazole Derivatives

The rationale for designing and studying a molecule like this compound is based on the principle of molecular hybridization. This strategy involves combining two or more pharmacophores or functional moieties to create a new chemical entity with potentially enhanced or novel properties. In this case, the biologically active 1,2,4-triazole "head" is appended with a long phenylalkyl "tail," creating a molecule with distinct hydrophilic and hydrophobic domains.

Strategic Importance of Extended Hydrophobic Chains in Molecular Scaffolds

The incorporation of long hydrophobic chains, such as the 9-phenylnonyl group, is a deliberate strategy in molecular design. The length and character of such chains can profoundly influence a molecule's physicochemical properties and its interactions with biological systems. rsc.org Increasing the length of an alkyl or arylalkyl chain can enhance a molecule's lipophilicity, which may affect its ability to cross cell membranes or bind to hydrophobic pockets in target proteins. researchgate.netnih.gov Studies on other molecular systems have shown that varying the length of a hydrophobic chain can modulate biological activity, with activity sometimes increasing with chain length up to an optimal point before decreasing. researchgate.net This strategy is employed to systematically probe the size and nature of binding sites and to improve molecular recognition and the stability of resulting complexes. nih.govnih.gov

Theoretical Basis for Interactions with Biological Macromolecules

The theoretical interaction of this compound with a biological macromolecule, such as an enzyme, is multifaceted. The molecule is designed to engage in several types of non-covalent interactions:

Triazole Ring Interactions: The 1,2,4-triazole moiety can act as a potent interaction hub. Its nitrogen atoms are capable of forming strong hydrogen bonds with amino acid residues (e.g., serine, threonine) in a protein's active site. nih.gov Furthermore, in the case of metalloenzymes like cytochrome P450 aromatase, the nitrogen atoms of the triazole ring are known to coordinate directly with the iron atom of the enzyme's heme group, leading to potent inhibition. nih.gov

Aromatic Interactions: The terminal phenyl group can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site, further anchoring the molecule. nih.gov

The combination of these directed interactions from the triazole head and the more diffuse hydrophobic interactions from the tail allows for a strong and potentially specific binding event with a complementary biological target.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₃ |

| Molecular Weight | 271.40 g/mol |

| Structure | A 1H-1,2,4-triazole ring substituted at the N1 position with a nonyl (nine-carbon) chain that is terminated by a phenyl group. |

Structure

3D Structure

Properties

CAS No. |

919800-85-4 |

|---|---|

Molecular Formula |

C17H25N3 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

1-(9-phenylnonyl)-1,2,4-triazole |

InChI |

InChI=1S/C17H25N3/c1(3-5-10-14-20-16-18-15-19-20)2-4-7-11-17-12-8-6-9-13-17/h6,8-9,12-13,15-16H,1-5,7,10-11,14H2 |

InChI Key |

YYYHNNSVDREOPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCN2C=NC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 9 Phenylnonyl 1h 1,2,4 Triazole and Cognate Structural Analogues

Established Synthetic Pathways to the 1,2,4-Triazole (B32235) Core

The construction of the 1,2,4-triazole ring can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern, more efficient methodologies.

Classical Condensation and Cyclization Reactions Utilizing Hydrazides and Related Precursors

Traditional methods for the synthesis of the 1,2,4-triazole core often rely on the condensation and subsequent cyclization of hydrazides with various reagents. Two of the most well-established methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , first reported in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. uzhnu.edu.ua This reaction proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization. mdpi.com While historically significant, the Pellizzari reaction often requires high temperatures and can result in low yields. uzhnu.edu.ua

The Einhorn-Brunner reaction provides an alternative route, involving the acid-catalyzed condensation of an imide with a hydrazine (B178648). nih.govmdpi.com This method can lead to the formation of an isomeric mixture of 1,2,4-triazoles, and the regioselectivity can be influenced by the nature of the substituents on the imide. nih.gov The reaction mechanism involves the formation of a five-membered ring intermediate, followed by the elimination of water to yield the aromatic triazole. nih.gov

A variety of hydrazides and related precursors can be employed in these classical syntheses. For instance, the reaction of isonicotinic acid hydrazide with carbon disulfide in a basic medium, followed by treatment with hydrazine hydrate (B1144303), is a known route to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. youtube.com These can then be further modified.

| Reaction | Precursors | Key Features | General Yields |

| Pellizzari Reaction | Amide, Hydrazide | Forms acyl amidrazone intermediate. mdpi.com | Often low uzhnu.edu.ua |

| Einhorn-Brunner Reaction | Imide, Hydrazine | Acid-catalyzed, can produce isomeric mixtures. nih.gov | Moderate |

| From Hydrazides and CS₂ | Hydrazide, Carbon Disulfide | Leads to triazole-thiones. youtube.com | Good |

Contemporary Click Chemistry Approaches for Triazole Formation

While the term "click chemistry" is most famously associated with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of 1,2,3-triazoles, the principles of this philosophy—high yields, stereospecificity, and simple reaction conditions—have inspired the development of efficient syntheses for 1,2,4-triazoles as well. frontiersin.orgresearchgate.net These modern approaches offer significant advantages over classical methods.

Although direct azide-alkyne cycloaddition leads to 1,2,3-triazoles, related [3+2] cycloaddition reactions are central to many modern 1,2,4-triazole syntheses. nih.gov For example, the reaction of nitriles with diazo compounds or other three-atom components can provide a regioselective route to the 1,2,4-triazole core.

Microwave-assisted organic synthesis (MAOS) has also been effectively employed to accelerate and improve the efficiency of triazole formation, often leading to higher yields in shorter reaction times and with fewer byproducts compared to conventional heating.

| Approach | Key Principles | Advantages |

| Click Chemistry Philosophy | High yielding, wide scope, simple work-up. researchgate.net | Efficiency, atom economy. |

| [3+2] Cycloadditions | Reaction of a three-atom component with a two-atom component. nih.gov | High regioselectivity. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. |

Multi-Component Reactions for Expedited Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for the synthesis of complex molecules like substituted 1,2,4-triazoles. MCRs are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of 1,2,4-triazoles. For instance, a one-pot, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones in the presence of a base can yield highly functionalized 1,2,4-triazole derivatives. nih.gov Another example involves the reaction of amidines, isothiocyanates, and hydrazines, which proceeds via a [2+1+2] cyclization strategy under mild, metal- and oxidant-free conditions.

| Multi-Component Reaction Example | Reactants | Key Features |

| Base-Promoted Hybrid Synthesis | 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | Metal-free, mild conditions. nih.gov |

| [2+1+2] Cyclization | Amidines, Isothiocyanates, Hydrazines | Environmentally friendly, good for gram-scale synthesis. |

Regioselective Introduction of the 9-Phenylnonyl Moiety

The introduction of the 9-phenylnonyl group at the N1 position of the 1,2,4-triazole ring is a critical step in the synthesis of the target compound. This can be achieved through two primary strategies: direct N-alkylation of a pre-formed triazole ring or by functionalizing an intermediate precursor that is then used to construct the triazole ring.

N-Alkylation and N-Arylation Strategies at the 1-Position of the 1,2,4-Triazole Ring

The direct alkylation of the 1,2,4-triazole ring is a common method for introducing substituents. However, since the 1,2,4-triazole anion has two potentially nucleophilic nitrogen atoms (N1 and N4), regioselectivity is a key challenge. The outcome of the alkylation can be influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the reaction temperature.

For the synthesis of 1-(9-Phenylnonyl)-1H-1,2,4-triazole, the alkylating agent would be a 9-phenylnonyl halide, such as 1-bromo-9-phenylnonane. The synthesis of such long-chain ω-phenylalkyl halides can be achieved from the corresponding alcohol, for example, through reaction with hydrobromic acid.

Studies have shown that the use of specific bases can favor alkylation at the N1 position. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in THF has been reported to give a high regioselectivity for the N1-alkylated product over the N4-alkylated isomer. In some cases, a regioselectivity of up to 90:10 in favor of the N1 isomer has been observed.

| Alkylation Condition | Alkylating Agent | Base | Solvent | Observed Regioselectivity (N1:N4) |

| Standard Alkylation | 4-Nitrobenzyl halides | Various | Various | ~90:10 |

| DBU-mediated | Alkyl halides | DBU | THF | High N1 selectivity |

| Phase-Transfer Catalysis | Dibromomethane | aq. NaOH / n-Bu₄NBr | DCM | Leads to bis(1,2,4-triazol-1-yl)methane mdpi.com |

Functionalization of Intermediate Precursors for Phenylnonyl Attachment

An alternative strategy to ensure the correct regiochemistry is to first synthesize a precursor that already contains the 9-phenylnonyl moiety and then use this precursor to construct the 1,2,4-triazole ring. This approach circumvents the issue of regioselectivity in the final step.

A plausible precursor for this strategy is 9-phenylnonanoyl hydrazide . This can be synthesized from 9-phenylnonanoic acid, which can be prepared via various established methods. The acid can then be converted to the corresponding ester, followed by reaction with hydrazine hydrate to yield the desired hydrazide.

This 9-phenylnonanoyl hydrazide can then be used in a classical condensation reaction, such as the Pellizzari reaction with an appropriate amide, to form the 1,2,4-triazole ring with the 9-phenylnonyl group attached at a defined position. For example, reaction with formamide (B127407) would lead to a 3-(9-phenylnonyl)-1,2,4-triazole. To achieve the target this compound, a different classical route, such as a variation of the Einhorn-Brunner reaction using N-(9-phenylnonyl)hydrazine, would be necessary.

This precursor-based approach offers greater control over the final structure of the molecule, ensuring the desired isomeric product.

Optimization of Reaction Conditions for Yield and Selectivity

The efficient synthesis of 1,2,4-triazoles hinges on the careful optimization of reaction conditions to maximize both yield and regioselectivity. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, a one-pot, two-step process has been developed that can achieve yields of up to 90%. frontiersin.org This method involves the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to form the triazole ring. frontiersin.org Another approach utilizes hydrazones as precursors, which can be converted to 1,2,4-triazoles in high yields (up to 92%) by reacting them with amines in the presence of iodine and tert-butyl hydroperoxide (TBHP). frontiersin.org

The choice of catalyst is also critical. For instance, in the synthesis of 1,5-disubstituted-1,2,4-triazoles from aryl diazonium salts and isocyanides, the use of a silver(I) catalyst selectively produces the 1,3-disubstituted isomer in 88% yield, whereas a copper catalyst yields the 1,5-disubstituted isomer in 79% yield. frontiersin.org In some cases, catalyst-free conditions can be achieved. For example, the reaction of hydrazines with formamide under microwave irradiation produces substituted 1,2,4-triazoles efficiently without the need for a catalyst. organic-chemistry.org

Solvent selection also plays a pivotal role. While many traditional syntheses employ organic solvents, there is a growing trend towards the use of greener alternatives. For instance, polyethylene (B3416737) glycol (PEG) has been used as a recyclable reaction medium for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, a process that is both economical and commercially viable. organic-chemistry.org

The following table summarizes the optimization of various reaction parameters for the synthesis of different 1,2,4-triazole derivatives.

| Product | Starting Materials | Catalyst/Reagents | Solvent | Yield | Reference |

| 1,3,5-Trisubstituted-1,2,4-triazole | Carboxylic acid, Amidine, Monosubstituted hydrazine | --- | --- | Up to 90% | frontiersin.org |

| 1,2,4-Triazole derivatives | Hydrazones, Amines | I₂/TBHP | --- | Up to 92% | frontiersin.org |

| 1,3-Disubstituted-1,2,4-triazole | Aryl diazonium salts, Isocyanide | Ag(I) | --- | 88% | frontiersin.org |

| 1,5-Disubstituted-1,2,4-triazole | Aryl diazonium salts, Isocyanide | Copper catalyst | --- | 79% | frontiersin.org |

| Substituted 1,2,4-triazoles | Hydrazines, Formamide | None (Microwave) | --- | Good | organic-chemistry.org |

| 3,4,5-Trisubstituted 1,2,4-triazoles | Amidrazones, Aldehydes | Ceric ammonium (B1175870) nitrate | Polyethylene glycol (PEG) | Good to excellent | organic-chemistry.org |

Modern Synthetic Techniques Applied to Triazole Derivatization

Recent advancements in synthetic chemistry have introduced several modern techniques that have been successfully applied to the synthesis of 1,2,4-triazole derivatives, offering advantages such as faster reaction times, higher yields, and more environmentally friendly processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. pnrjournal.comresearchgate.net In the context of 1,2,4-triazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. researchgate.netnih.gov For example, the synthesis of certain 1,2,4-triazole derivatives that takes 6-8 hours using conventional heating can be completed in just 2-5 minutes under microwave conditions. researchgate.net This rapid heating can also lead to the formation of purer products. researchgate.net

Microwave-assisted synthesis is particularly beneficial for catalyst-free reactions, such as the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org It has also been effectively used in the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles and in the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives under solvent-free conditions, resulting in significantly higher yields and reaction rates compared to conventional heating. rsc.org The efficiency of microwave-assisted synthesis is highlighted in the preparation of various triazole derivatives, where reaction times were reduced from hours to minutes with yields often exceeding 80%. rsc.orgnih.gov

A comparative analysis of conventional versus microwave-assisted synthesis for a series of coumarin-based 1,2,3-triazoles demonstrated that the microwave method consistently produced higher yields (80-90%) in a much shorter time frame compared to the conventional approach (68-79%). nih.gov

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 6-8 hours | Lower | researchgate.net |

| Microwave-Assisted | 2-5 minutes | Higher | researchgate.net |

| Conventional (Coumarin-based triazoles) | Several hours | 68-79% | nih.gov |

| Microwave (Coumarin-based triazoles) | Shorter time | 80-90% | nih.gov |

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-triazoles to minimize environmental impact. nih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.org

One notable green approach is the use of polyethylene glycol (PEG) as a recyclable reaction medium for the ceric ammonium nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org This method is considered economically and commercially viable. organic-chemistry.org Similarly, water has been employed as a green solvent in the visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis. consensus.app

The development of recyclable catalysts is another key aspect of green triazole synthesis. rsc.org For example, a copper-catalyzed one-pot method for preparing 3,5-disubstituted-1,2,4-triazoles utilizes a recyclable MCM-41-supported copper(I) complex. frontiersin.org Furthermore, some syntheses have been developed to proceed under catalyst-free and metal-free conditions, further enhancing their environmental friendliness. isres.org For instance, a cascade reaction involving C-H functionalization and oxidative aromatization to produce 1,2,4-triazoles from hydrazones and amines proceeds without the need for a metal catalyst. isres.org

Electrochemical synthesis represents another green alternative, as it often avoids the need for harsh reagents and can be performed under mild conditions. rsc.org A reagent-free intramolecular dehydrogenative C-N cross-coupling reaction has been developed using electrolysis to synthesize 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. rsc.org

One-pot syntheses and tandem reactions offer significant advantages in terms of efficiency and resource utilization by combining multiple reaction steps into a single operation without isolating intermediates. pnrjournal.com This approach streamlines the production process, reduces waste, and saves time and resources.

A one-pot, two-step process for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines has been reported to be highly efficient. organic-chemistry.org Similarly, a copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization sequence. frontiersin.org

The synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved through a one-pot reaction of oximes with hydrazonoyl hydrochlorides. organic-chemistry.org Another example is the one-pot synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] nih.govmdpi.comdoi.orgtriazoles via microwave-assisted heterocyclization. rsc.org Furthermore, a three-component, one-pot reaction has been developed for synthesizing hybrid molecular scaffolds linking 1,3-diones and 1,2,4-triazoles, which is notable for being metal- and ligand-free. rsc.org

Advanced Purification and Isolation Techniques for Target Compounds

The purification and isolation of the target 1,2,4-triazole compounds are crucial final steps to ensure the desired purity for subsequent applications. A variety of techniques are employed, ranging from traditional methods like recrystallization to more advanced chromatographic methods.

Recrystallization is a common and effective method for purifying solid triazole derivatives. core.ac.uk The choice of solvent is critical, with solvents like ethanol, ethyl acetate, and mixtures such as DMF:EtOH being used. core.ac.ukchemmethod.comresearchgate.net In some cases, the product can be isolated by filtration and washing with an appropriate solvent to remove impurities. google.com

Chromatographic techniques are widely used for the purification of triazoles, offering high resolution and the ability to separate complex mixtures. Column chromatography using silica (B1680970) gel is a standard method, with various solvent systems (eluents) tailored to the specific polarity of the target compound and impurities. researchgate.net For instance, a mixture of chloroform (B151607) and methanol (B129727) has been used to purify 1,2,4-triazole-containing phthalocyanines. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation and quantification of triazole derivatives. sielc.comrsc.org Mixed-mode stationary phases, such as Primesep 100, can be used to separate 1,2,4-triazole from other compounds using a simple mobile phase of water, acetonitrile, and a buffer like sulfuric acid. sielc.com The sensitivity of HPLC methods can be enhanced by using preconcentration techniques like dispersive liquid-liquid microextraction (DLLME). nih.govnih.gov

For volatile triazole derivatives, gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is a suitable analytical method. nih.gov

The table below provides a summary of purification techniques used for various triazole compounds.

| Compound Type | Purification Technique | Details | Reference |

| Solid 1,2,4-triazole derivatives | Recrystallization | Solvents: Ethanol, Ethyl Acetate, DMF:EtOH | core.ac.ukchemmethod.comresearchgate.net |

| 1,2,4-Triazole-containing phthalocyanines | Column Chromatography | Stationary Phase: Silica gel; Eluent: Chloroform:Methanol | researchgate.net |

| 1,2,4-Triazole | High-Performance Liquid Chromatography (HPLC) | Column: Primesep 100; Mobile Phase: Water, Acetonitrile, Sulfuric Acid | sielc.com |

| Triazole pesticides | Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-FID/GC-MS | Preconcentration step to enhance detection limits | nih.gov |

| General triazoles | Filtration and Washing | Removal of excess reagents and byproducts | google.com |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 1 9 Phenylnonyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum for 1-(9-Phenylnonyl)-1H-1,2,4-triazole would be expected to show distinct signals for the protons on the triazole ring, the phenyl group, and the nine-carbon alkyl chain. The two protons on the 1,2,4-triazole (B32235) ring would appear as singlets in the aromatic region. chemicalbook.com Protons of the phenyl group would typically appear as a multiplet. The long aliphatic chain would show a series of multiplets, with the methylene (B1212753) group protons adjacent to the triazole nitrogen and the phenyl group appearing at characteristic chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Backbone Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The two carbon atoms of the triazole ring would have characteristic shifts, as would the six carbons of the phenyl ring and the nine carbons of the alkyl chain. urfu.ruresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

2D NMR experiments are crucial for unambiguously assembling the molecular structure. COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the nonyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming how the phenyl group, the alkyl chain, and the triazole ring are connected. rsc.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

An IR spectrum of the compound would identify its key functional groups through characteristic vibrational frequencies. researchgate.net Expected absorption bands would include:

Aromatic C-H stretching from the phenyl and triazole rings. researchgate.net

Aliphatic C-H stretching from the nonyl chain.

C=C and C=N stretching from the aromatic and triazole rings. researchgate.netfarmaciajournal.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₁₇H₂₅N₃), HRMS would provide a precise mass-to-charge (m/z) ratio that matches the calculated value to within a very small tolerance (typically <5 ppm). mdpi.com Analysis of the fragmentation pattern would further support the proposed structure.

X-ray Crystallography for Unambiguous Solid-State Structural Determination

Should the compound be crystalline, single-crystal X-ray diffraction would provide the most definitive proof of its three-dimensional structure. mdpi.comresearchgate.net This technique yields precise bond lengths, bond angles, and information about how the molecules pack together in the solid state. There are currently no published crystal structures for this compound. researchgate.netnih.gov

Theoretical and Computational Investigations of 1 9 Phenylnonyl 1h 1,2,4 Triazole’s Molecular Architecture and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular properties of complex organic molecules like 1-(9-Phenylnonyl)-1H-1,2,4-triazole. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the molecule's geometry, energy, and reactivity.

Theoretical calculations for related 1,2,4-triazole (B32235) derivatives have shown that the bond lengths within the triazole ring are intermediate between single and double bonds, indicating electron delocalization. rad-proceedings.org For instance, the N1-C2 and N4-C5 bond lengths are typically around 1.34-1.35 Å, while the C2-N3 and N1-C5 bonds are slightly shorter. rad-proceedings.org The N3-N4 bond is generally the longest in the ring, at approximately 1.37-1.38 Å. rad-proceedings.org

Table 1: Representative Calculated Bond Lengths and Angles for a 1,2,4-Triazole Ring (AM1 and PM3 methods)

| Parameter | AM1 Method | PM3 Method | Experimental (1H-1,2,4-triazole) |

| Bond Lengths (Å) | |||

| N1-C2 | 1.3438 - 1.3486 | 1.3747 - 1.3762 | 1.351 |

| C2-N3 | ~1.35 | ~1.35 | 1.305 |

| N3-N4 | 1.3438 - 1.3486 | 1.3747 - 1.3762 | 1.350 |

| N4-C5 | ~1.34 | ~1.34 | 1.329 |

| N1-C5 | ~1.35 | ~1.35 | 1.329 |

| **Bond Angles (°) ** | |||

| N1-C2-N3 | 113.80 | 113.80 | - |

| C2-N3-N4 | 102.70 | 105.70 | - |

| N3-N4-C5 | 109.45 - 109.60 | 109.57 - 109.67 | - |

| N4-C5-N1 | 109.18 - 109.40 | 106.29 - 106.33 | - |

| C5-N1-C2 | 103.38 - 103.58 | 108.42 - 108.45 | - |

Note: The data presented is for general 1,2,4-triazole derivatives and not specific to this compound. The values are indicative and can vary based on the substituent and computational method. rad-proceedings.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For 1,2,4-triazole derivatives, the HOMO is typically distributed over the triazole ring and the phenyl group, while the LUMO is also located on these moieties. researchgate.netresearchgate.net The phenylnonyl chain primarily influences the molecule's lipophilicity and steric properties. Various reactivity descriptors can be calculated from the HOMO and LUMO energies, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are useful in predicting its behavior in chemical reactions. researchgate.net

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | ω = χ²/2η | Quantifies the global electrophilic nature of a molecule. |

These descriptors are commonly calculated for 1,2,4-triazole derivatives to understand their reactivity profiles. researchgate.netresearchgate.net

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. acs.orgijsr.netmdpi.com Theoretical calculations have shown that the relative stability of these tautomers is influenced by the nature and position of substituents, as well as the surrounding medium (gas phase or solvent). researchgate.netacs.orgcancer.gov For most substituted 1,2,4-triazoles, the 1H-tautomer is generally the most stable form. ijsr.netmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations can model the movement of atoms in this compound, providing information about its conformational flexibility and interactions with solvent molecules. nih.govtandfonline.comfrontiersin.org

These simulations can reveal how the phenylnonyl chain behaves in different environments, such as in aqueous solution or a nonpolar solvent. The flexibility of the alkyl chain and the rotation around single bonds can be analyzed to understand the range of accessible conformations. tandfonline.com Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the triazole derivative and solvent molecules, which is crucial for understanding its solubility and transport properties. nih.govtandfonline.com For instance, simulations can show how water molecules arrange around the polar triazole ring and the nonpolar phenylnonyl tail.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For 1,2,4-triazole derivatives, QSAR studies have been conducted to predict various activities, including antifungal, antibacterial, and anticancer properties. researchgate.nettandfonline.com

The first step in QSAR modeling is to calculate a set of numerical values, known as descriptors, that represent the physicochemical properties of the molecules. frontiersin.org These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For this compound, a variety of descriptors can be derived:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Wiener index and Zagreb indices. frontiersin.org

Geometrical Descriptors: Molecular surface area, volume, and shape indices, which are influenced by the conformation of the phenylnonyl chain.

Electronic Descriptors: Dipole moment, polarizability, and the quantum chemical descriptors discussed earlier (HOMO-LUMO energies, electronegativity, etc.). frontiersin.orgmjcce.org.mk

Lipophilicity: The logarithm of the partition coefficient (logP), which is a measure of a compound's hydrophobicity and is significantly influenced by the long phenylnonyl chain. frontiersin.org

Once these descriptors are calculated for a series of related triazole compounds with known activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. rsc.org Such models can then be used to predict the activity of new, untested compounds like this compound, guiding the design of more potent and selective molecules. rsc.org

Information regarding "this compound" is not available in the searched scientific literature.

Statistical Validation of Predictive Models: No publications were found that included this compound in the development or validation of Quantitative Structure-Activity Relationship (QSAR) models or other predictive computational models.

Molecular Docking and Ligand-Protein Interaction Studies: The literature search did not yield any studies performing molecular docking of this compound with any biomolecular targets.

Computational Assessment of Binding Affinities: Consequently, no data on the computationally assessed binding affinities of this specific compound to proteins or other biological macromolecules are available.

Elucidation of Specific Non-Covalent Interactions: There are no published studies that elucidate the non-covalent interactions (such as hydrogen bonding, π-stacking, or hydrophobic interactions) between this compound and any biological receptor.

While a significant body of research exists for the broader class of 1,2,4-triazole derivatives, this information does not specifically address the 1-(9-phenylnonyl) substituted variant. Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline for the compound based on currently available public data.

Structure Activity Relationship Sar and Mechanistic Pathways of 1 9 Phenylnonyl 1h 1,2,4 Triazole Analogues in Molecular Systems

Influence of the 9-Phenylnonyl Side Chain on Molecular Recognition

The 9-phenylnonyl side chain is a critical determinant of the molecule's interaction with biological targets. Its length, lipophilicity, and conformational flexibility are key factors in molecular recognition and binding events.

Contribution of Lipophilicity and Hydrophobic Interactions to Binding Events

The long nonyl chain, capped by a phenyl group, imparts a significant degree of lipophilicity to the molecule. This characteristic is paramount for its ability to engage in hydrophobic interactions with nonpolar regions of biological macromolecules, such as enzymes and receptors.

Van der Waals Forces: At the molecular level, the close association between the alkyl chain and the hydrophobic pocket is stabilized by van der Waals forces. These are weak, short-range electrostatic interactions that arise from temporary fluctuations in electron density. The extended nature of the nonyl chain allows for a large surface area of contact, maximizing these stabilizing interactions.

π-π and CH₃-π Interactions: The terminal phenyl group can further enhance binding through specific hydrophobic interactions. These include π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site, as well as CH₃-π interactions with residues such as leucine (B10760876) and valine. nih.gov These interactions, though individually weak, collectively contribute to the stability of the ligand-protein complex.

The interplay of these hydrophobic forces is crucial for the initial recognition and subsequent anchoring of the molecule to its target, setting the stage for more specific interactions mediated by the triazole ring.

Stereochemical Considerations and Conformational Flexibility in Molecular Interactions

The nine-carbon chain of the 9-phenylnonyl group provides considerable conformational flexibility, allowing the molecule to adopt various spatial arrangements. This adaptability is essential for optimizing its fit within a binding site.

Conformational Adaptability: The flexible alkyl chain can bend and rotate to conform to the specific topology of a binding pocket. This "induced fit" model of ligand-receptor interaction suggests that the binding site itself may undergo conformational changes to accommodate the ligand, leading to a more stable complex.

Stereoselectivity: The presence of chiral centers in analogues of 1-(9-Phenylnonyl)-1H-1,2,4-triazole can lead to stereoselective interactions. Studies on chiral γ-aryl-1H-1,2,4-triazole derivatives have shown that different enantiomers can exhibit significantly different inhibitory activities against certain enzymes. nih.gov This suggests that the spatial arrangement of substituents is critical for optimal interaction with the active site, with one enantiomer often fitting more precisely into the binding pocket of the target protein. nih.gov For instance, research has indicated that the R-enantiomer of certain triazole derivatives may better fit the active site of cytochrome P450 enzymes. nih.gov

Role of the 1,2,4-Triazole (B32235) Heterocycle in Mediating Molecular Interactions

The 1,2,4-triazole ring is a key pharmacophore that plays a multifaceted role in molecular interactions. nih.gov Its electronic properties, aromaticity, and hydrogen bonding capacity are central to its function. nih.gov

Electronic Density and Aromaticity in Receptor/Enzyme Binding

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms and two carbon atoms. nih.govdrugbank.com Its aromaticity, arising from the delocalization of six π-electrons, contributes to its stability and planar geometry. nih.govijsr.net

Electron Distribution: The presence of three electronegative nitrogen atoms results in a π-deficient ring system, influencing its electronic interactions. nih.gov The distribution of electron density within the ring can be visualized using molecular electrostatic potential (MEP) maps, which highlight regions of negative and positive potential that are susceptible to electrophilic and nucleophilic attack, respectively. nih.govirjweb.com

Hydrogen Bonding Capacity and Acceptor/Donor Properties

The nitrogen atoms of the 1,2,4-triazole ring are crucial for forming hydrogen bonds with biological targets. nih.govpensoft.net These interactions are highly directional and play a significant role in determining the specificity of ligand binding.

Hydrogen Bond Acceptors: The lone pairs of electrons on the nitrogen atoms of the triazole ring allow them to act as hydrogen bond acceptors. irjweb.com There is some debate on the exact number of acceptor sites, with some computational models suggesting three and others two, arguing that one lone pair is involved in the aromatic π-system. blogspot.com

Hydrogen Bond Donors: The N-H group in the 1H-1,2,4-triazole tautomer can act as a hydrogen bond donor. irjweb.com The ability of the triazole ring to act as both a hydrogen bond donor and acceptor facilitates the formation of a network of interactions with the active site of a protein, enhancing binding affinity. acs.orgnih.gov

Mechanistic Insights into Modulatory Effects on Enzyme Systems and Cellular Pathways

The combination of the lipophilic side chain and the interactive triazole ring enables this compound and its analogues to modulate the activity of various enzyme systems and cellular pathways.

Enzyme Inhibition: A common mechanism of action for triazole-containing compounds is the inhibition of metalloenzymes, particularly cytochrome P450 enzymes. nih.gov The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site of these enzymes, disrupting their catalytic cycle. nih.gov This interaction is often a key factor in their biological activity.

Modulation of Cellular Signaling: Triazole derivatives have been shown to influence cellular signaling pathways. For example, some compounds have been found to affect pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. nih.gov

Allosteric Modulation: Some triazole-based compounds act as allosteric inhibitors, binding to a site on the enzyme that is distinct from the active site. nih.gov This binding induces a conformational change in the enzyme that alters its activity. nih.gov NMS-873, a known allosteric inhibitor of p97, serves as an example of a triazole-containing compound with this mechanism. nih.gov

Theoretical Inhibition Mechanisms of Key Enzymes

The 1,2,4-triazole moiety is a cornerstone of many enzyme inhibitors. researchgate.netisp.edu.pk The predicted inhibitory activities of this compound are based on the established mechanisms of its structural analogues.

Fungal 14α-demethylase (CYP51): A primary and well-established target for azole compounds is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (LDM or CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov

Mechanism of Inhibition: The inhibitory action of azole antifungals stems from the coordination of a nitrogen atom (typically N4) of the triazole ring with the heme iron atom at the active site of CYP51. nih.govresearchgate.net This binding displaces the natural substrate, lanosterol, and prevents the oxidative removal of its 14α-methyl group, thereby halting ergosterol production. nih.gov The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal membrane's integrity and function, leading to fungal growth inhibition. It is hypothesized that this compound would act via this mechanism. The long, hydrophobic 9-phenylnonyl chain would likely occupy the substrate-binding channel, interacting with hydrophobic amino acid residues and potentially enhancing the compound's affinity and potency, a common feature for effective azole antifungals. nih.gov A variety of azole-derived antifungal agents act through this mechanism. drugbank.com

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.netfrontiersin.org Inhibitors of this enzyme are used to treat hyperuricemia and gout. researchgate.net

Mechanism of Inhibition: Numerous 1,2,4-triazole derivatives have been identified as potent xanthine oxidase inhibitors. researchgate.netnih.gov The inhibition can be of a mixed-type, as seen with some 1-phenyl-1H-1,2,3-triazole derivatives. nih.gov Molecular modeling studies of various triazole-based inhibitors suggest that the triazole ring and adjacent substituents interact with key residues in the enzyme's active site, which contains a molybdenum cofactor. nih.govnih.gov For this compound, the triazole ring could interact with the active site, while the extensive phenylnonyl chain could secure the molecule within the hydrophobic channel leading to the active site, potentially conferring high inhibitory potency.

Specific Kinases: Kinases are critical regulators of cell signaling, and their inhibition is a major strategy in cancer therapy. The 1,2,4-triazole scaffold is present in several kinase inhibitors. pensoft.netnih.gov

Mechanism of Inhibition: For instance, indolyl 1,2,4-triazole derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) like CDK4 and CDK6, which are crucial for cell cycle progression. nih.gov The binding mode often involves hydrogen bond formation between the triazole nitrogens and amino acid residues in the kinase's ATP-binding pocket. nih.gov The phenyl ring of the phenylnonyl group in this compound could potentially form π-stacking interactions, while the long alkyl chain could exploit hydrophobic regions within the kinase domain, features known to influence the potency of kinase inhibitors.

Exploration of Potential Receptor Agonism/Antagonism Mechanisms

The versatility of the 1,2,4-triazole scaffold extends to its role in modulating receptor function, often acting as an antagonist.

G-Protein Coupled Receptors (GPCRs): Research has demonstrated that trisubstituted 1,2,4-triazole derivatives can act as potent antagonists for GPCRs such as the ghrelin receptor and the cannabinoid 1 (CB1) receptor. nih.govnih.gov For CB1 receptor ligands, the incorporation of a 1,2,4-triazole ring onto a diarylpyrazole scaffold was shown to significantly improve binding affinity. nih.gov

Prostanoid Receptors: Derivatives of 1H-1,2,3-triazole have been developed as potent and selective antagonists of the prostanoid EP4 receptor, a target for cancer immunotherapy. researchgate.net

For This compound , it is plausible that it could exhibit antagonistic properties at certain receptors. The specific receptor target would depend on the three-dimensional conformation adopted by the flexible phenylnonyl chain and how it presents the triazole core to the receptor's binding pocket. The long lipophilic tail is a common feature in many potent GPCR ligands, suggesting that the compound could theoretically target receptors that have deep, hydrophobic binding sites.

Comparative Analysis of SAR within 1,2,4-Triazole Derivative Libraries

Structure-activity relationship (SAR) studies of various 1,2,4-triazole libraries provide a framework for predicting the biological activity of this compound. The key structural features influencing activity are the substitution pattern on the triazole ring and the nature of the substituents.

A consistent finding across many studies is the crucial role of the N1 substituent on the 1,2,4-triazole ring. The length, flexibility, and nature of this substituent often dictate the compound's potency and selectivity.

Table 1: SAR Insights from 1,2,4-Triazole Derivatives Targeting Various Enzymes

| Target Enzyme | Scaffold/Series | Key SAR Findings | Reference(s) |

|---|---|---|---|

| Xanthine Oxidase | 5-benzyl-3-pyridyl-1H-1,2,4-triazoles | The 3,5-diaryl-1,2,4-triazole framework is not essential for activity. A 3'-nitro or 4'-sec-butoxy group on the benzyl (B1604629) moiety enhances potency. | nih.gov |

| 17β-HSD2 | Phenyl substituted 1H-1,2,4-triazoles | Moderate inhibitory activity was observed in several disubstituted derivatives, highlighting the potential of the 1H-1,2,4-triazole scaffold. | nih.gov |

| α-Glucosidase | Azinane-triazole derivatives | Compounds with a 3-methyl phenyl or a 2-ethyl-6-methyl phenyl moiety showed excellent activity. An aliphatic system was more active than a simple phenyl group. | nih.gov |

| Tyrosinase | 1,2,4-triazol-3-ylthio)-N-phenyl acetamides | Substitutions on the N-phenyl acetamide (B32628) portion significantly impact inhibitory potency, with one derivative showing thousands-fold more activity than the standard. | nih.gov |

Table 2: SAR Insights from 1,2,4-Triazole Derivatives Targeting Receptors

| Target Receptor | Scaffold/Series | Key SAR Findings | Reference(s) |

|---|---|---|---|

| CB1 Cannabinoid Receptor | Diarylpyrazolyl carboxamides | Incorporating a 1,2,4-triazole ring via a methylene (B1212753) linker significantly improved CB1 receptor binding affinity and selectivity over the CB2 receptor. | nih.gov |

| Ghrelin Receptor | Trisubstituted 1,2,4-triazoles | Replacement of an alpha-aminoisobutyryl moiety with aromatic or heteroaromatic groups led to potent in vivo antagonists. | nih.gov |

Based on these comparative analyses, the 9-phenylnonyl group of This compound is a significant feature. This long, lipophilic chain is substantially different from the smaller alkyl or aryl groups often seen in the studied libraries.

Influence of the Phenylnonyl Group: This group would confer high lipophilicity, likely leading to strong interactions with hydrophobic pockets in enzymes or receptors. This could enhance binding affinity, as seen in many ligand-target interactions. However, its large size might also introduce steric hindrance, potentially preventing access to more confined active sites. The flexibility of the nonyl chain allows it to adopt various conformations to fit into a binding site, while the terminal phenyl group can engage in specific π-stacking or hydrophobic interactions. This combination of a long aliphatic spacer and a terminal aromatic ring is a common strategy in designing high-affinity ligands.

Q & A

Q. What are the established synthetic routes for 1-(9-Phenylnonyl)-1H-1,2,4-triazole?

The synthesis of triazole derivatives typically involves cyclocondensation reactions. For example, 1,2,4-triazole scaffolds are often synthesized via hydrazine intermediates reacting with nitriles or via 1,3-dipolar cycloaddition (e.g., using azides and alkynes). In analogous compounds, substituents like phenylalkyl chains are introduced through nucleophilic substitution or coupling reactions . For this compound, a plausible route involves alkylation of 1H-1,2,4-triazole with 9-phenylnonyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography.

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and alkyl chain integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₂₄N₃⁺).

- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .

- IR Spectroscopy : Detects triazole ring vibrations (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What are the primary research applications of this compound?

Triazole derivatives are explored for:

- Biological Activity : As enzyme inhibitors (e.g., COX-2) or antimicrobial agents, leveraging the triazole’s ability to coordinate metal ions or disrupt protein binding .

- Material Science : As ligands in catalysis or stabilizers in polymers due to their thermal stability .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation reactions.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .

- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation .

- Purification : Gradient elution in silica gel chromatography isolates the product from unreacted triazole or alkylating agent .

Q. How can contradictory bioactivity data for triazole derivatives be resolved?

Discrepancies often arise from:

- Structural Variations : Minor substituent changes (e.g., chain length, halogenation) drastically alter binding affinity. For example, 1-(2,4-dichlorophenyl)pentyl analogs show higher antifungal activity than non-halogenated derivatives .

- Assay Conditions : Differences in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times require standardization .

- Purity : Impurities >5% (e.g., unreacted alkyl halides) may skew bioactivity; validate via HPLC or GC-MS .

Q. What computational tools are used to predict the reactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulates binding to target proteins (e.g., fungal CYP51) using software like AutoDock Vina .

- QSAR Models : Relate substituent properties (e.g., logP, molar refractivity) to bioactivity using partial least squares regression .

Q. How can environmental degradation pathways of this compound be studied?

- Hydrolysis Studies : Monitor degradation at varying pH (e.g., pH 4–9) via LC-MS to identify cleavage products (e.g., phenylnonanol and triazole fragments) .

- Photolysis : Expose to UV light (λ = 254 nm) and track decomposition kinetics.

- Soil Metabolism : Use ¹⁴C-labeled compound in microcosms to quantify mineralization to CO₂ or incorporation into biomass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.